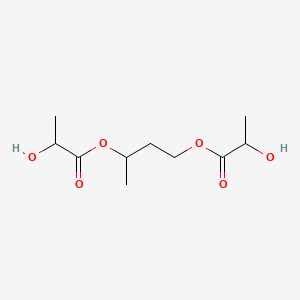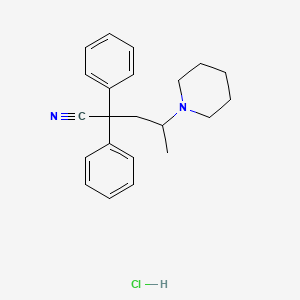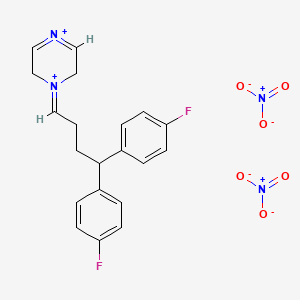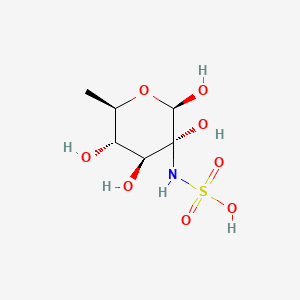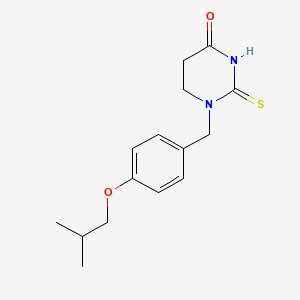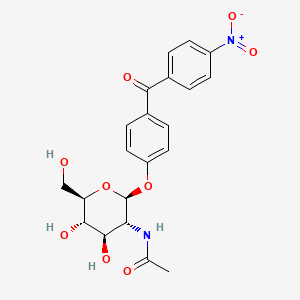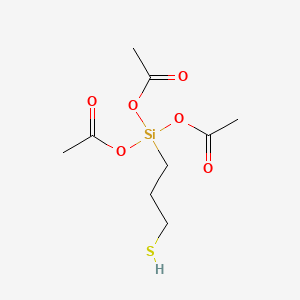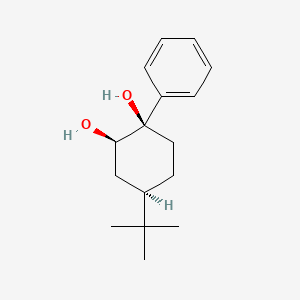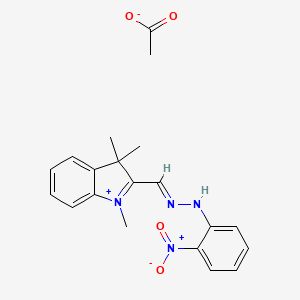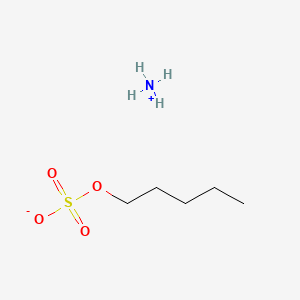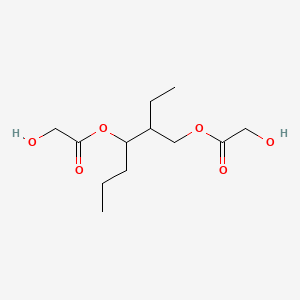
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is an organic compound with the molecular formula C12H22O6 It is a bis(hydroxyacetate) ester derived from 2-ethyl-1-propyl-1,3-propanediol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) typically involves the esterification of 2-ethyl-1-propyl-1,3-propanediol with glycolic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, such as amides or thioesters.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as plasticizers and surfactants.
Wirkmechanismus
The mechanism of action of 2-ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release glycolic acid and 2-ethyl-1-propyl-1,3-propanediol. These products can then participate in further biochemical reactions, such as glycolysis and the citric acid cycle, contributing to cellular metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A related compound with similar chemical properties but different esterification patterns.
1,3-Propanediol: A simpler diol that can also form esters but lacks the ethyl and propyl substituents.
Glycolic acid: A common hydroxy acid that can form esters with various alcohols, including 2-ethyl-1-propyl-1,3-propanediol.
Uniqueness
2-Ethyl-1-propyl-1,3-propanediyl bis(hydroxyacetate) is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
71849-92-8 |
|---|---|
Molekularformel |
C12H22O6 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
[2-ethyl-3-(2-hydroxyacetyl)oxyhexyl] 2-hydroxyacetate |
InChI |
InChI=1S/C12H22O6/c1-3-5-10(18-12(16)7-14)9(4-2)8-17-11(15)6-13/h9-10,13-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
YYCXYHFAXBDFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)COC(=O)CO)OC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


